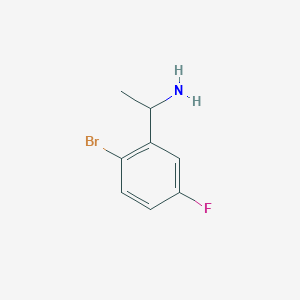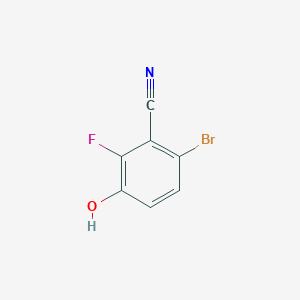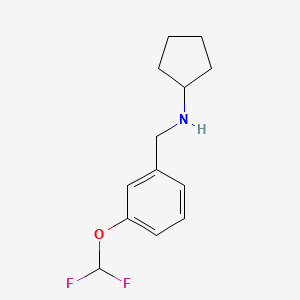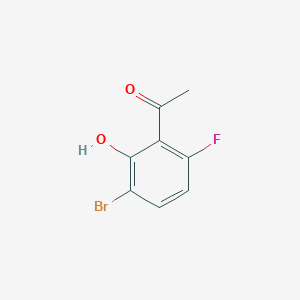
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Overview
Description
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a bromine atom, a difluoropyrrolidine ring, and a benzonitrile group, makes it suitable for diverse applications in organic chemistry, drug synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the following steps:
Formation of Difluoropyrrolidine: The synthesis of the difluoropyrrolidine ring.
Coupling Reaction: The coupling of the brominated benzene ring with the difluoropyrrolidine ring.
Common reagents used in these reactions include bromine, difluoropyrrolidine, and various catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, oxidized or reduced derivatives, and complex organic molecules formed through coupling reactions .
Scientific Research Applications
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine ring and benzonitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research and drug development .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene: Similar structure but with a nitro group instead of a nitrile group.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is unique due to its combination of a bromine atom, difluoropyrrolidine ring, and benzonitrile group. This unique structure provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c12-9-5-8(6-15)1-2-10(9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLIUBJOIPHDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1406185.png)


![Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1406195.png)




![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1406201.png)


![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406205.png)

